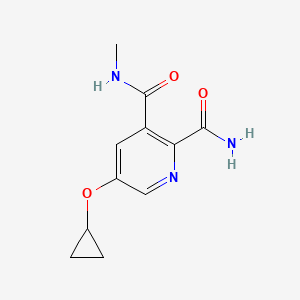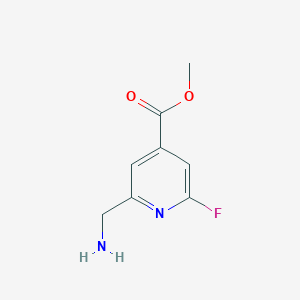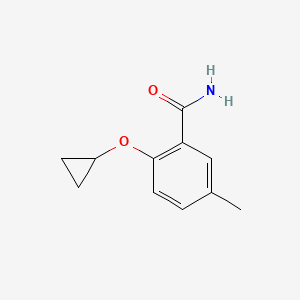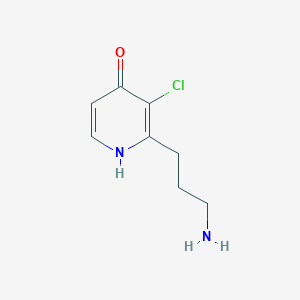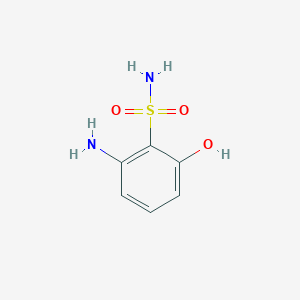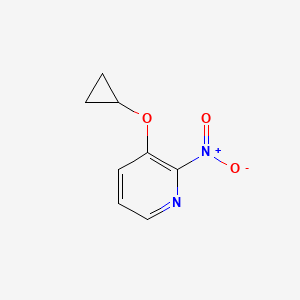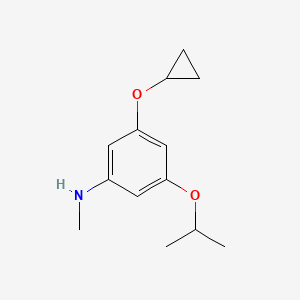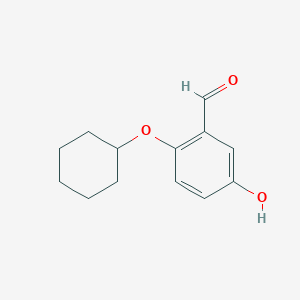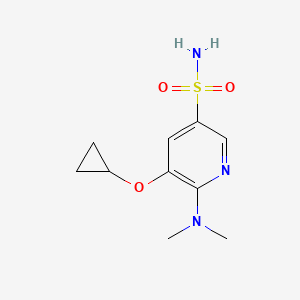
1-Cyclopropoxy-2-ethyl-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropoxy-2-ethyl-4-nitrobenzene is an organic compound characterized by a benzene ring substituted with a cyclopropoxy group, an ethyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropoxy-2-ethyl-4-nitrobenzene typically involves multi-step organic reactions. One common method includes:
Alkylation: The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Cyclopropanation: The cyclopropoxy group can be added through a cyclopropanation reaction, often involving the use of diazomethane or a similar reagent.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropoxy-2-ethyl-4-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group directs incoming electrophiles to the meta position relative to itself.
Reduction: The nitro group can be reduced to an amine using reagents like tin and hydrochloric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogens, Lewis acids.
Reduction: Tin, hydrochloric acid.
Major Products Formed:
Reduction: Formation of 1-Cyclopropoxy-2-ethyl-4-aminobenzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-Cyclopropoxy-2-ethyl-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of nitroaromatic compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Cyclopropoxy-2-ethyl-4-nitrobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropoxy and ethyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
- 1-Cyclopropoxy-2-methyl-4-nitrobenzene
- 1-Cyclopropoxy-2-ethyl-4-aminobenzene
- 1-Cyclopropoxy-2-ethyl-4-chlorobenzene
Comparison: 1-Cyclopropoxy-2-ethyl-4-nitrobenzene is unique due to the presence of both a cyclopropoxy group and a nitro group on the benzene ring. This combination imparts distinct chemical and physical properties, such as increased reactivity and potential biological activity, compared to similar compounds that may lack one of these functional groups.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
1-cyclopropyloxy-2-ethyl-4-nitrobenzene |
InChI |
InChI=1S/C11H13NO3/c1-2-8-7-9(12(13)14)3-6-11(8)15-10-4-5-10/h3,6-7,10H,2,4-5H2,1H3 |
InChI Key |
JVHBAYMPIREDCE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)[N+](=O)[O-])OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


